methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 3-position of the pyridine ring, with a methyl ester group attached to the 2-position of the pyridine ring. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-3-methoxypyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(5-fluoro-3-hydroxypyridin-2-yl)acetate.
Reduction: Formation of 2-(5-fluoro-3-methoxypyridin-2-yl)ethanol.
Substitution: Formation of 2-(5-substituted-3-methoxypyridin-2-yl)acetate derivatives.
Scientific Research Applications
Methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-3-methoxypyridin-2-yl)acetate
- Methyl 2-(5-bromo-3-methoxypyridin-2-yl)acetate
- Methyl 2-(5-iodo-3-methoxypyridin-2-yl)acetate
Uniqueness
Methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H10FNO3 |
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Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-3-6(10)5-11-7(8)4-9(12)14-2/h3,5H,4H2,1-2H3 |
InChI Key |
RPNNWGVUSAEUJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)F)CC(=O)OC |
Origin of Product |
United States |
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